1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common approach involves the reaction of 1H-indole-3-carbaldehyde derivatives with various reagents under controlled conditions to form the desired product . The reaction conditions often include the use of trifluoroacetic acid and dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of commercially available and inexpensive reagents is crucial for cost-effective production . The process may also involve the use of protecting groups and subsequent deprotection steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and isocyanates . The reactions are typically carried out at room temperature or under mild heating conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar core structure and have shown comparable biological activities.
Tetrahydro[1,2,4]triazolo Compounds: These compounds also contain the triazolo ring system and have been studied for their medicinal properties.
Properties
Molecular Formula |
C13H20N6 |
---|---|
Molecular Weight |
260.34 g/mol |
IUPAC Name |
1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-2-yl]pyrazol-4-amine |
InChI |
InChI=1S/C13H20N6/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12/h8-9H,3-7,14H2,1-2H3 |
InChI Key |
HEUVGAYRDPMCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N |
Origin of Product |
United States |
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